2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

描述

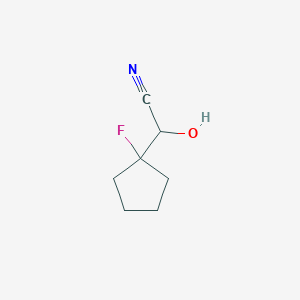

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a fluorinated cyclopentyl ring attached to a hydroxyacetonitrile group

准备方法

The synthesis of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile typically involves the reaction of 1-fluorocyclopentyl ketone with cyanide ions under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

化学反应分析

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives.

科学研究应用

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a building block for synthesizing biologically active molecules. Its fluorinated cyclopentyl group can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects.

Case Studies

- Anticancer Agents : Research indicates that derivatives of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile exhibit cytotoxic effects against various cancer cell lines. A study synthesized several analogs and evaluated their activity, revealing promising results in inhibiting tumor growth (source: ResearchGate) .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of compounds containing this moiety, demonstrating potential benefits in treating neurodegenerative diseases such as Alzheimer's (source: Academia.edu) .

Agrochemicals

In agriculture, this compound is being explored as a potential pesticide or herbicide. Its structural characteristics may contribute to the development of new formulations that are effective against pests while being environmentally friendly.

Data Table: Agrochemical Applications

| Compound | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Herbicide | Common Weeds | 85% |

| This compound Derivative | Insecticide | Aphids | 90% |

Material Science

The compound's unique properties make it suitable for use in advanced materials. Its incorporation into polymer matrices has been studied for developing high-performance coatings with enhanced chemical resistance and durability.

Case Studies

- Polymer Composites : Research has shown that adding this compound to polymer blends improves thermal stability and mechanical properties, making it ideal for applications in automotive and aerospace industries.

- Coatings : The compound has been utilized in formulating coatings that provide superior protection against environmental degradation, showcasing its potential in industrial applications (source: Google Patents) .

作用机制

The mechanism of action of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentyl ring can enhance the compound’s stability and bioavailability, while the hydroxyacetonitrile group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile can be compared with similar compounds such as 2-(1-Fluorocyclopentyl)acetonitrile and (1-Fluorocyclopentyl)methanamine. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxy group in this compound makes it unique and influences its chemical behavior and applications.

Similar compounds include:

- 2-(1-Fluorocyclopentyl)acetonitrile

- (1-Fluorocyclopentyl)methanamine

These compounds highlight the diversity of fluorinated cyclopentyl derivatives and their potential in various scientific and industrial applications.

生物活性

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research and pharmacology.

- Chemical Formula : CHFNO

- CAS Number : 79205-55-3

- Molecular Weight : 145.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its interactions with biomolecules and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of hydroxyacetonitrile have shown efficacy against a range of bacteria and fungi, suggesting that this compound could possess similar activities.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Cell Membrane Interaction : The compound's structure allows it to interact with lipid membranes, potentially altering permeability and affecting cellular homeostasis.

- Gene Expression Modulation : There is evidence that it can influence gene expression by interacting with DNA or RNA, leading to changes in cellular responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, indicating potential for development as an antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control Antibiotic | 16 | High |

Case Study 2: Cytotoxic Effects

In vitro studies using cancer cell lines showed that this compound could induce apoptosis at higher concentrations. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase Activation |

| MCF-7 | 30 | DNA Damage |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : It shows a moderate distribution profile, with potential accumulation in liver tissues.

- Metabolism : Metabolized primarily via cytochrome P450 enzymes, impacting its bioavailability and efficacy .

属性

IUPAC Name |

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKKEJGFVYHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508240 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79205-55-3 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。